3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one
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Overview
Description
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one is a highly complex organic compound. It features both benzothiophene and anilino functional groups, making it significant in various chemical reactions and research applications. Its unique structure lends itself to diverse uses in fields ranging from medicinal chemistry to industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one often involves the condensation of 3-(trifluoromethyl)aniline with benzothiophene derivatives under specific conditions:
Reagents: 3-(trifluoromethyl)aniline and 2-benzothiophenone.
Conditions: Acidic or basic catalysts, typically under reflux conditions in an appropriate solvent like ethanol or methanol.
Steps:
Preparation of 3-(trifluoromethyl)aniline through nitration and subsequent reduction of trifluorotoluene.
Condensation reaction with 2-benzothiophenone, forming the imine bond.
Industrial Production Methods
For large-scale production, flow chemistry techniques can be employed to enhance yield and purity. Continuous reactors provide better control over reaction parameters, leading to more efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Using agents like hydrogen peroxide or other peroxides.
Reduction: Employing reagents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Coupling: Reactions with halogenated aromatic compounds.
Common Reagents and Conditions
Oxidation: Typically performed with hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorinating agents in chlorinated solvents like dichloromethane.
Coupling: Catalysts like palladium(II) acetate in toluene or dioxane.
Major Products Formed
Oxidation: Formation of the corresponding sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific bonds reduced.
Substitution: Variously substituted benzothiophene derivatives.
Coupling: Larger, more complex aromatic systems.
Scientific Research Applications
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one is widely used in:
Chemistry: As a starting material for synthesizing more complex molecules.
Biology: Potential use in probing cellular mechanisms, given its ability to interact with biological macromolecules.
Medicine: Potential pharmaceutical applications, such as anti-cancer or anti-inflammatory agents.
Industry: Used in the synthesis of dyes, pigments, and other high-value chemicals.
Mechanism of Action
Molecular Targets and Pathways
This compound may exert its effects through interactions with various cellular receptors or enzymes. Its trifluoromethyl group is known to enhance binding affinity and metabolic stability, leading to prolonged activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one
3-{[2-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one
3-{[3-(fluoro)anilino]methylene}-2-benzothiophen-1(3H)-one
Uniqueness
The trifluoromethyl group in 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one offers distinct physicochemical properties, such as increased lipophilicity and metabolic stability, setting it apart from its analogues. This enhances its potential utility in various fields, making it a compound of significant interest for ongoing research and industrial applications.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]iminomethyl]-2-benzothiophen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(21)22-14/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHYUKKZNXCXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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